![molecular formula C7H11ClN2S B2651557 [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride CAS No. 60481-33-6](/img/structure/B2651557.png)

[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride

Overview

Description

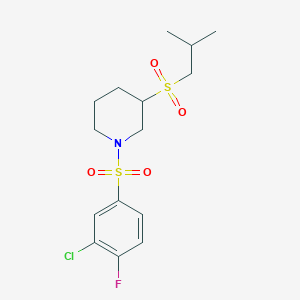

“[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 60481-33-6 . It has a molecular weight of 190.7 . The IUPAC name for this compound is 1-[2-(methylsulfanyl)phenyl]hydrazine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2S.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H . This indicates that the compound consists of a phenyl ring with a methylsulfanyl group and a hydrazine group attached to it, along with a hydrochloride group.Physical And Chemical Properties Analysis

“[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications

Antineoplastic Activity

- Synthesis and Evaluation in Cancer Therapy : This compound has been synthesized and evaluated for its potential as an antineoplastic agent. A study showed that certain derivatives, like 1-acetyl-1,2-bis-(methylsulfonyl)-2-(2-chloroethyl)hydrazine, exhibited significant activity against various forms of leukemia and solid tumors like melanoma and lung carcinoma. These derivatives were found to be more resistant to hydrolysis and more prone to activation, which could enhance their therapeutic indices (Shyam et al., 1993).

- Evaluation as Trypanocidal Agents : Some 1,2,2-tris(sulfonyl)hydrazines, related to [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride, were synthesized and assessed for both antineoplastic and trypanocidal activities. They showed promising results, particularly in leukemia and sarcoma treatment, without generating toxic isocyanates (Shyam et al., 1990).

Antibacterial and Antifungal Activities

- Heterocyclic Compound Synthesis for Antimicrobial Use : New heterocyclic compounds incorporating a sulfamoyl moiety have been synthesized using derivatives of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Antihypertensive α-Blocking Agents

- Thiosemicarbazides and Triazoles Synthesis : Derivatives of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride have been synthesized and evaluated as potential antihypertensive α-blocking agents. This research indicated that some of these compounds have good activity in this area and low toxicity (Abdel-Wahab et al., 2008).

Analytical Applications

- Sensitive and Selective Determination : A study developed a ferrocene-modified carbon nanotube paste electrode for the simultaneous determination of phenylhydrazine and hydrazine. This work highlights the analytical applications of [2-(Methylsulfanyl)phenyl]hydrazine hydrochloride in detecting toxic substances in environmental and biological samples (Afzali et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

(2-methylsulfanylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.ClH/c1-10-7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWQRTCWYGSKQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Methylsulfanyl)phenyl]hydrazine hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2651477.png)

![3-benzyl-1-[(2-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2651479.png)

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)

![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)

![tert-butyl N-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2651487.png)

![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone](/img/structure/B2651492.png)